

The Antiviral Spectrum of Enisamium: A Technical Guide

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Compound Name:	Enisamium					
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Executive Summary

Enisamium iodide, the active pharmaceutical ingredient in the antiviral drug Amizon®, has demonstrated a broad spectrum of activity against several respiratory RNA viruses. This technical guide provides an in-depth overview of the antiviral properties of **enisamium**, with a focus on its efficacy against influenza viruses and SARS-CoV-2. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of **enisamium**'s antiviral effect is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. This inhibition is primarily mediated by its hydroxylated metabolite, VR17-04, which shows greater potency than the parent compound.

In Vitro Antiviral Activity of Enisamium

Enisamium has been evaluated against a range of respiratory viruses in various cell culture models. The following tables summarize the key quantitative data on its antiviral efficacy.

Table 1: Antiviral Activity of **Enisamium** against Influenza Viruses



Virus Strain	Cell Line	Assay Type	Efficacy Metric	Value (µM)	Reference
Influenza A/Brisbane/5 9/2007 (H1N1)	dNHBE	Virus Yield Reduction	EC90	157	[1]
Influenza A/Tennessee/ 1-560/2009 (H1N1pdm09	dNHBE	Virus Yield Reduction	EC90	231	[1]
Influenza A/Perth/16/20 09 (H3N2)	dNHBE	Virus Yield Reduction	EC90	439	[1]
Influenza A/Vietnam/12 03/2004 (H5N1)	dNHBE	Virus Yield Reduction	EC90	234	[1]
Influenza A/Anhui/1/20 13 (H7N9)	dNHBE	Virus Yield Reduction	EC90	234	[1]
Influenza B/Florida/4/2 006	dNHBE	Virus Yield Reduction	EC90	165	[1]
Influenza A/WSN/33 (H1N1)	A549	Minigenome Assay	IC50	354	[2]
Influenza A Virus Polymerase (in vitro)	Cell-free	RNA Polymerase Assay	IC50	46,300	[2][3]



dNHBE: differentiated Normal Human Bronchial Epithelial cells A549: Human lung adenocarcinoma cells

Table 2: Antiviral Activity of Enisamium and its Metabolite VR17-04 against SARS-CoV-2

Compoun d	Virus/Tar get	Cell Line/Syst em	Assay Type	Efficacy Metric	Value (μM)	Referenc e
Enisamium Iodide	SARS- CoV-2	NHBE	RT-qPCR	IC50	~600 (250 μg/ml)	[4]
Enisamium Chloride	SARS- CoV-2	Caco-2	CPE Inhibition	IC50	1,200	[4]
Enisamium	SARS- CoV-2 nsp12/7/8	Cell-free	RNA Polymeras e Assay	IC50	40,700	[2]
VR17-04	SARS- CoV-2 nsp12/7/8	Cell-free	RNA Polymeras e Assay	IC50	2,000- 3,000	[2]
VR17-04	Influenza A Virus Polymeras e	Cell-free	RNA Polymeras e Assay	IC50	840	[2]

NHBE: Normal Human Bronchial Epithelial cells Caco-2: Human colorectal adenocarcinoma cells CPE: Cytopathic Effect

Mechanism of Action

The antiviral activity of **enisamium** is attributed to its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Upon administration, **enisamium** is metabolized to a more potent hydroxylated form, VR17-04.[7] This active metabolite directly targets the viral RdRp, thereby impeding viral RNA synthesis and subsequent replication.[7][8] Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.[3][9]





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Caption: Proposed mechanism of action for Enisamium.

Experimental Protocols

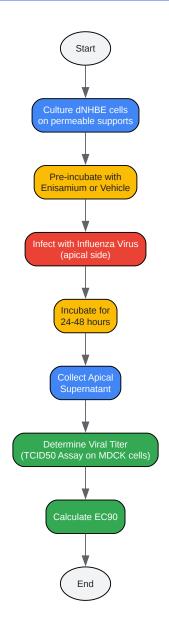
The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of **enisamium**.

Virus Yield Reduction Assay in dNHBE Cells

This assay is crucial for evaluating antiviral efficacy in a physiologically relevant cell model where viruses may not produce a classic cytopathic effect.

- Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured on permeable supports to form a polarized epithelium.
- Compound Treatment: Cells are pre-incubated with varying concentrations of **enisamium** iodide or a vehicle control for a specified period.
- Virus Infection: The apical side of the cell culture is inoculated with a specific influenza virus strain at a defined multiplicity of infection (MOI).
- Incubation: The infected cells are incubated for 24 to 48 hours to allow for viral replication.
- Virus Quantification: At the end of the incubation period, the apical supernatant is collected, and the viral titer is determined by a TCID50 (50% Tissue Culture Infectious Dose) assay on Madin-Darby canine kidney (MDCK) cells.
- Data Analysis: The reduction in viral titer in the **enisamium**-treated cells is compared to the vehicle control to calculate the EC90 (the concentration that inhibits virus yield by 90%).





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Caption: Workflow for a virus yield reduction assay.

Cell-Free RNA Polymerase Activity Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

 Protein Expression and Purification: The subunits of the viral RNA polymerase complex (e.g., PB1, PB2, and PA for influenza virus; nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.

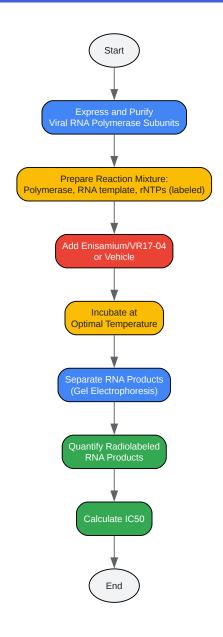
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- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified polymerase complex, a model RNA template, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.
- Compound Addition: Varying concentrations of **enisamium** or its metabolite VR17-04 are added to the reaction mixtures.
- Incubation: The reactions are incubated at an optimal temperature to allow for RNA synthesis.
- Product Analysis: The newly synthesized radiolabeled RNA products are separated by gel electrophoresis.
- Quantification and Data Analysis: The intensity of the bands corresponding to the RNA
 products is quantified. The percentage of inhibition at each compound concentration is used
 to calculate the IC50 (the concentration that inhibits polymerase activity by 50%).





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Caption: Workflow for a cell-free RNA polymerase activity assay.

Clinical Efficacy

Clinical trials have been conducted to evaluate the efficacy and safety of **enisamium** iodide in patients with acute respiratory viral infections (ARVI), including influenza and COVID-19.[10] [11] In a study involving patients with influenza and other respiratory viral infections, **enisamium** treatment was associated with reduced virus shedding and a faster recovery compared to a placebo group.[12][13] For instance, on day 3 of treatment, 71.2% of patients in the **enisamium** group tested negative for viral antigens, compared to 25.0% in the placebo



group.[12][13] By day 14, 93.3% of patients treated with **enisamium** had fully recovered, versus 32.5% in the placebo group.[7]

An interim analysis of a clinical trial in hospitalized COVID-19 patients requiring supplementary oxygen showed that the mean recovery time was 11.1 days in the **enisamium** group, compared to 13.9 days for the placebo group.[9]

Conclusion

Enisamium iodide is an antiviral agent with a demonstrated broad-spectrum activity against influenza A and B viruses, SARS-CoV-2, and other respiratory viruses. Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase by its active metabolite VR17-04, represents a key target for antiviral drug development. The data from in vitro, in vivo, and clinical studies support its potential as a therapeutic option for the management of respiratory viral infections. Further research is warranted to fully elucidate its antiviral spectrum and clinical utility.

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